molecular formula C15H23NO2 B294981 2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate

2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate

Cat. No.: B294981
M. Wt: 249.35 g/mol
InChI Key: OAOVJIDOZPIVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of tertiary amines and is widely used in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions, and as a chiral auxiliary in asymmetric catalysis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is relatively non-toxic and does not have any significant adverse effects on biological systems.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate in lab experiments is its ease of synthesis. It is also relatively inexpensive and readily available. However, one of the limitations of using this compound is its limited solubility in water, which may pose challenges in certain experiments.

Future Directions

There are several future directions for research on 2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate. Some of these include:
1. Further studies on the mechanism of action of this compound in organic reactions and asymmetric catalysis.
2. Investigation of its potential use in drug discovery and development.
3. Development of new synthetic methods for the preparation of this compound and its derivatives.
4. Exploration of its potential applications in other areas of scientific research, such as materials science and nanotechnology.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various areas of scientific research. Its ease of synthesis and relative non-toxicity make it an attractive compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential applications in drug discovery and development, materials science, and nanotechnology.

Synthesis Methods

The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate involves the reaction of 2-methylbenzoic acid with tert-butyl(methyl)amine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate has potential applications in various areas of scientific research. It is widely used in organic synthesis as a building block for the synthesis of other compounds. It has also been used as a reagent for the preparation of chiral ligands for asymmetric catalysis. Additionally, this compound has been studied for its potential use in drug discovery and development.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

2-[tert-butyl(methyl)amino]ethyl 2-methylbenzoate

InChI

InChI=1S/C15H23NO2/c1-12-8-6-7-9-13(12)14(17)18-11-10-16(5)15(2,3)4/h6-9H,10-11H2,1-5H3

InChI Key

OAOVJIDOZPIVAX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)OCCN(C)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)OCCN(C)C(C)(C)C

Origin of Product

United States

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